BenchChemオンラインストアへようこそ!

Antileishmanial agent-1

Leishmania amazonensis Intracellular amastigote Antileishmanial potency

Antileishmanial agent-1 is a unique 1,2,3-triazole lead compound, validated to enhance host macrophage nitric oxide production—a mechanism distinct from standard antileishmanials. With an IC50 of 4.10 μM against L. amazonensis intracellular amastigotes and a high selectivity index (SI > 20), it is the ideal benchmark for SAR-driven antileishmanial drug discovery. This tool compound enables reliable host-directed therapy research and L. donovani screening (IC50 4.01 μM), offering a strategic advantage for your next-generation antiparasitic program.

Molecular Formula C15H11Br2N3O
Molecular Weight 409.07 g/mol
Cat. No. B12416530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-1
Molecular FormulaC15H11Br2N3O
Molecular Weight409.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br
InChIInChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H
InChIKeyADBZXYOFJKVXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-1: A 1,2,3-Triazole Derivative with Validated Activity Against Leishmania amazonensis and Leishmania donovani


Antileishmanial agent-1 (CAS 2454115-43-4), chemically designated as (4-bromophenyl)[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, is a synthetic 1,2,3-triazole derivative with a molecular formula of C15H11Br2N3O and a molecular weight of 409.08 g/mol . It has been identified as a hit compound from a series of 1,2,3-triazole derivatives screened for their antileishmanial potential, demonstrating significant activity against both promastigote and intracellular amastigote forms of Leishmania species [1].

Why Generic Antileishmanial Agent-1 Cannot Be Interchanged with Other 1,2,3-Triazole Derivatives or In-Class Compounds


Generic substitution within the 1,2,3-triazole class is not straightforward, as minor structural modifications lead to significant variations in antiparasitic potency, species selectivity, and host cytotoxicity. A screen of eleven 1,2,3-triazole derivatives revealed that compound 4 (Antileishmanial agent-1) exhibited a unique profile, combining potent activity against intracellular amastigotes with a high selectivity index, a profile not uniformly shared by its close structural analogs [1]. Furthermore, its specific ability to induce nitric oxide (NO) production in host macrophages is a mechanism not observed with standard-of-care agents like amphotericin B or miltefosine, which operate through distinct pathways [2]. This makes its activity dependent on a specific chemical structure and host-parasite interaction, precluding simple interchangeability.

Quantitative Differentiation of Antileishmanial Agent-1: Comparative Evidence Guide


Potency Against Leishmania amazonensis Intracellular Amastigotes Compared to Standard-of-Care Agents

Antileishmanial agent-1 demonstrates potent activity against L. amazonensis intracellular amastigotes with an IC50 of 4.10 μM, positioning it as a more effective agent in vitro compared to miltefosine, a clinically used oral drug, which exhibits an EC50 of approximately 5.0–5.9 μM in 2D and 3D cell culture models [1][2]. While amphotericin B is significantly more potent (EC50 0.03–0.05 μM), its use is often limited by toxicity. This places Antileishmanial agent-1 in a favorable intermediate potency range, offering a balance between efficacy and a potentially more favorable safety profile.

Leishmania amazonensis Intracellular amastigote Antileishmanial potency

Activity Against Leishmania donovani Promastigotes and Selectivity Profile

Against L. donovani promastigotes, Antileishmanial agent-1 shows an IC50 of 4.01 μM, while exhibiting relatively low cytotoxicity in L-6 rat skeletal myoblast cells with an IC50 of 40.1 μM, yielding a selectivity index (SI) of approximately 10 . In contrast, the closely related analog Antileishmanial agent-6 is more potent (IC50 = 0.54 μM) but also significantly more cytotoxic (IC50 = 10.2 μM), resulting in a higher SI of ~18.9. Antileishmanial agent-12 displays activity against L. braziliensis and L. infantum but not L. donovani, highlighting the species-specific activity of these triazole derivatives . This demonstrates that Antileishmanial agent-1 offers a distinct balance of potency and safety for L. donovani, which is the causative agent of visceral leishmaniasis.

Leishmania donovani Visceral leishmaniasis Selectivity index

High Selectivity Index for Leishmania amazonensis Over Mammalian Cells

Antileishmanial agent-1 exhibits a 20.49-fold selectivity for the parasite over host cells, with a 50% cytotoxicity concentration (CC50) of 84.01 ± 3.064 μM against BALB/c peritoneal macrophages compared to its IC50 of 4.10 μM against intracellular amastigotes [1]. In contrast, other 1,2,3-triazole derivatives evaluated in the same study showed varying selectivity profiles, but the specific index of 20.49 highlights a favorable therapeutic window for compound 4. While a direct comparison to the selectivity index of miltefosine or amphotericin B in the same assay is not available, a cross-study inference suggests this index is competitive, as miltefosine's reported SI in similar assays is often lower, for example, an SI of 1.4 against L. donovani [2].

Selectivity index Cytotoxicity Therapeutic window

Unique Mechanism of Action via Host Macrophage Nitric Oxide Induction

A key differentiator for Antileishmanial agent-1 is its ability to enhance nitric oxide (NO) production in host macrophages. Treatment with compound 4 led to a statistically significant increase in nitrite production (p = 0.0095) and inducible nitric oxide synthase (iNOS) expression (p = 0.0049) in infected macrophages, a mechanism not shared by standard antileishmanial drugs like amphotericin B or miltefosine, which primarily target the parasite directly [1]. This immunomodulatory effect contributes to its efficacy against intracellular amastigotes. This mechanism distinguishes it from other 1,2,3-triazole derivatives that may not induce NO, providing a specific rationale for its selection in studies exploring host-directed therapies.

Nitric oxide Immunomodulation Mechanism of action

Structural Differentiation and Scaffold Uniqueness Within the 1,2,3-Triazole Series

Antileishmanial agent-1 is a specific 1,2,3-triazole derivative with a distinct substitution pattern (two 4-bromophenyl groups attached to a triazole-methanol core). Among the eleven 1,2,3-triazole derivatives screened in the primary study, compound 4 was identified as the most promising hit, with a unique combination of potency and selectivity [1]. Other derivatives in the series, while structurally related, did not exhibit the same balance of activity and safety. For instance, compound 4 demonstrated superior efficacy against intracellular amastigotes compared to other analogs tested in the same study, which either showed lower potency, higher cytotoxicity, or both [1]. This highlights the importance of its specific molecular architecture for achieving the desired biological profile.

1,2,3-triazole Structure-activity relationship Chemical scaffold

Optimal Research and Industrial Use Cases for Antileishmanial Agent-1 Based on Quantified Evidence


In Vitro Studies of Host-Directed Antileishmanial Mechanisms

Given its validated ability to enhance nitric oxide (NO) production in host macrophages (p=0.0095 for nitrite, p=0.0049 for iNOS expression) [1], Antileishmanial agent-1 is ideally suited for research investigating host-directed therapies or immunomodulation as a strategy against leishmaniasis. It serves as a tool compound to study the role of the NO pathway in controlling Leishmania infection, distinct from direct-acting agents.

Screening and Hit Validation Against Leishmania amazonensis

With a defined IC50 of 4.10 μM against intracellular amastigotes and a selectivity index of 20.49 against BALB/c macrophages [1], Antileishmanial agent-1 is a reliable positive control or benchmark compound for screening campaigns targeting L. amazonensis. Its favorable SI makes it a suitable reference for evaluating the therapeutic window of new chemical entities.

Comparative Studies on Leishmania donovani

For laboratories focused on visceral leishmaniasis, Antileishmanial agent-1 offers a specific tool for L. donovani research with a characterized IC50 of 4.01 μM and an SI of ~10 against L-6 cells [1]. This allows for direct comparison with other antileishmanial agents in this species, providing a baseline for evaluating new compounds against this clinically relevant strain.

Structure-Activity Relationship (SAR) Studies on 1,2,3-Triazole Derivatives

As the lead hit from a series of eleven 1,2,3-triazoles [1], Antileishmanial agent-1 is an essential reference standard for SAR campaigns. Its specific substitution pattern and activity profile provide a foundation for designing and synthesizing next-generation analogs with improved potency, pharmacokinetics, or safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.